molecular formula C36H53NO12 B1606990 Nervosine CAS No. 23179-26-2

Nervosine

Cat. No.: B1606990
CAS No.: 23179-26-2
M. Wt: 691.8 g/mol
InChI Key: LLZLNFVFAZZRDM-NYGIAEFMSA-N
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Description

Nervosine is a series of pyrrolizidine alkaloids (PAs) isolated from Liparis nervosa, a traditional medicinal herb distributed across Asia. These compounds are characterized by saturated pyrrolizidine cores, distinguishing them from hepatotoxic 1,2-unsaturated PAs found in other plants . Structurally, this compound derivatives (e.g., this compound VII, XIII, XIV) feature variations in prenyl chain modifications, hydroxylation patterns, and stereochemistry, as determined by HR-ESI-MS, NMR, and optical rotation data . Key bioactivities include:

  • Antitumor Activity: this compound VII and its derivatives induce apoptosis and autophagy in HCT116 colorectal cancer cells via caspase-3/9 activation and MAPK (JNK, ERK1/2, p38) signaling .

Properties

IUPAC Name

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-[(2R,3R,4S,5S,6R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO12/c1-19(2)7-9-21-14-24(34(44)45-18-23-11-13-37-12-5-6-25(23)37)15-22(10-8-20(3)4)32(21)48-36-33(30(42)28(40)26(16-38)47-36)49-35-31(43)29(41)27(17-39)46-35/h7-8,14-15,23,25-31,33,35-36,38-43H,5-6,9-13,16-18H2,1-4H3/t23?,25-,26-,27+,28-,29+,30+,31-,33-,35?,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLNFVFAZZRDM-NYGIAEFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5C4CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H](O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5[C@@H]4CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945848
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23179-26-2
Record name Nervosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023179262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nervosine can be isolated from the whole plant of Liparis nervosa. The isolation process involves extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . The synthetic routes and reaction conditions for this compound involve the extraction of the plant material followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Nervosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield reduced pyrrolizidine derivatives .

Scientific Research Applications

Nervosine has been extensively studied for its antitumor activity. Research has shown that this compound induces autophagy and apoptosis in human colorectal cancer cells. The compound has been found to activate the intrinsic pathway of apoptosis by triggering caspase-9, -3, and -7. Additionally, this compound regulates autophagic markers, including the increase of LC3-II and beclin 1 proteins, and the decrease of p62 protein . These properties make this compound a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of nervosine involves the induction of autophagy and apoptosis in cancer cells. This compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK1/2), and p38. This activation leads to the suppression of the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . The molecular targets of this compound include caspases and autophagic markers, which play a significant role in its antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Nervosine Derivatives
Compound Molecular Formula Key Structural Features Bioactivity (HCT116 Cells)
This compound VII C37H55NO13 Saturated PA, cis-pyrrolizidine core, prenyl chain Apoptosis (caspase-3/9 activation), autophagy (LC3-II↑, p62↓)
This compound XIII C25H35NO4 Lacks oxygenated methyl group at δC 73.3; methyl at δC 30.5 Moderate cytotoxicity
This compound XV C25H35NO6 Additional hydroxyl group at C-3‴; cis-double bond in prenyl chain Enhanced autophagic flux

Key Structural Differences :

  • Prenyl Chain Modifications: this compound XIII and XIV share the same formula (C25H35NO4) but differ in hydroxylation and double-bond positioning .
  • Stereochemistry : this compound VII exhibits a cis-pyrrolizidine configuration, critical for binding to apoptotic signaling proteins .

Functional Analogues

Indicine-N-Oxide
  • Source : Heliotropium indicum (unsaturated PA).
  • Activity : Inhibits HeLa cell proliferation (IC50: ~300 µM) by disrupting microtubule dynamics. Clinical trials show efficacy in acute leukemias (ALL/AML) but cause hepatotoxicity and nausea .
  • Contrast with this compound : Unlike this compound, indicine-N-oxide is hepatotoxic due to its unsaturated PA structure .
Clazamycin A
  • Source : Streptomyces spp. (microbial PA).
  • Activity : Antitumor effects in L-1210 leukemia mice (12.5–100 µg/day, 10 days) with low acute toxicity (LD50 > 100 µg) .
  • Contrast with this compound : Clazamycin A lacks apoptosis-autophagy crosstalk mechanisms observed in this compound .
Europine and Heliotrine N-Oxide
  • Source : Heliotropium digynum (unsaturated PAs).
  • Activity : Anti-inflammatory (IC50: 7.9–105.1 µM in RAW 264.7 cells) but hepatotoxic .
  • Contrast with this compound : this compound derivatives achieve similar anti-inflammatory potency without hepatotoxicity .

Mechanistic Comparison

Mechanism This compound VII Indicine-N-Oxide Clazamycin A
Apoptosis Caspase-3/9 activation Microtubule destabilization Not reported
Autophagy LC3-II↑, Beclin 1↑, p62↓ Not reported Not reported
Signaling Pathways JNK/ERK/p38 MAPK, p53↓ Unknown Unknown
Toxicity Low (saturated PA) High (hepatotoxic) Low (acute)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nervosine
Reactant of Route 2
Nervosine

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